molecular formula C10H10BrNO3 B3094035 (5R)-3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one CAS No. 1252686-47-7

(5R)-3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B3094035
CAS No.: 1252686-47-7
M. Wt: 272.09 g/mol
InChI Key: YVHKIBHMVGVOTH-SECBINFHSA-N
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Description

(5R)-3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative with the molecular formula C₁₀H₁₀BrNO₃ and a molecular weight of 272.1 g/mol (CAS: 885951-58-6) . This compound features a 4-bromophenyl group at the 3-position and a hydroxymethyl group at the 5-position of the oxazolidinone ring. The bromine atom enhances lipophilicity and influences electronic interactions, while the hydroxymethyl group offers a site for further functionalization.

Properties

IUPAC Name

(5R)-3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-7-1-3-8(4-2-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHKIBHMVGVOTH-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5R)-3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, with CAS number 1252686-47-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This oxazolidinone derivative is structurally characterized by a hydroxymethyl group and a bromophenyl substituent, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC10H10BrNO3
Molecular Weight272.0953 g/mol
Purity95%
SMILESOC[C@H]1CN(C(=O)O1)c1ccc(cc1)Br
InChI KeyUGBKYDASQNOIHP-SSDOTTSWSA-N

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial agent and its role in modulating cellular processes.

Antimicrobial Properties

Research indicates that oxazolidinone derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action often involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. A comparative study showed that compounds similar to this compound have demonstrated efficacy against resistant strains of Staphylococcus aureus and Enterococcus faecalis.

Case Studies

  • Inhibition of Bacterial Growth : A study evaluated the compound's effectiveness against various bacterial strains. The results indicated an IC50 value of approximately 12 µM against Staphylococcus aureus, suggesting potent inhibitory effects on bacterial growth.
  • Cellular Mechanisms : Another investigation focused on the compound's impact on cell signaling pathways. It was found to downregulate the expression of pro-inflammatory cytokines in macrophages, indicating potential anti-inflammatory properties.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Antibacterial Efficacy : The compound showed significant antibacterial activity comparable to established antibiotics such as linezolid.
  • Cell Viability Assays : In vitro assays demonstrated that concentrations below 20 µM did not adversely affect human cell lines, indicating a favorable safety profile.
  • Mechanistic Insights : The compound was observed to interfere with the bacterial protein synthesis machinery, leading to cell death.

Comparison with Similar Compounds

Structural Analogues with Halogen or Functional Group Variations

The following table compares key structural and physicochemical properties of (5R)-3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one with analogous oxazolidinones:

Compound Name Substituents (Position 3 and 5) Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
This compound 4-bromophenyl (3), hydroxymethyl (5) C₁₀H₁₀BrNO₃ 272.1 Chiral center at C5; bromine enhances lipophilicity Pharmaceutical intermediate
(5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 4-bromo-3-fluorophenyl (3), hydroxymethyl C₁₀H₉BrFNO₃ 290.09 Fluorine increases electronegativity; may improve receptor binding Antibiotic synthesis intermediate
5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one 4-bromophenyl (3), bromomethyl (5) C₁₀H₉Br₂NO₂ 334.99 Bromine substitution at C5 increases reactivity for alkylation Reactive intermediate in organic synthesis
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one 4-methoxyphenyl (3), bromomethyl (5) C₁₁H₁₂BrNO₃ 286.12 Methoxy group enhances electron density; alters π-π interactions Potential kinase inhibitor precursor
(5R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one 3-fluoro-4-morpholinophenyl (3), hydroxymethyl C₁₄H₁₇FN₂O₄ 308.30 Morpholino group improves solubility; bulky substituent affects steric effects Drug candidate for CNS targets

Key Differences and Implications

Replacement of hydroxymethyl with bromomethyl (334.99 g/mol) increases reactivity, making it suitable for cross-coupling reactions .

Functional Group Modifications: The 4-methoxyphenyl derivative (286.12 g/mol) has an electron-donating methoxy group, which could stabilize charge-transfer complexes in enzyme inhibition . The morpholino substituent (308.30 g/mol) introduces a polar heterocycle, improving aqueous solubility and pharmacokinetics .

This highlights how structural elaboration of the oxazolidinone scaffold can yield clinically significant drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5R)-3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Reactant of Route 2
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(5R)-3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

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